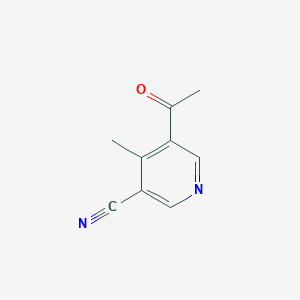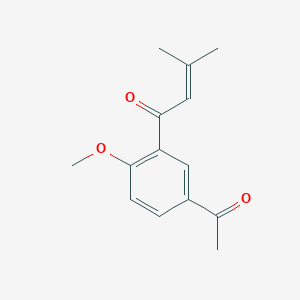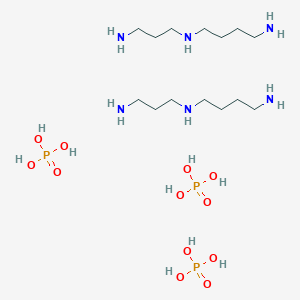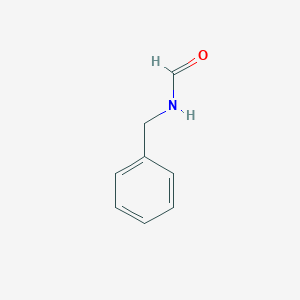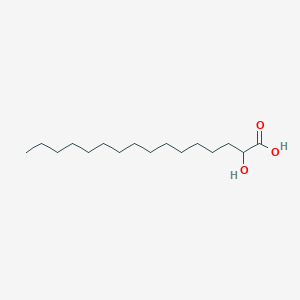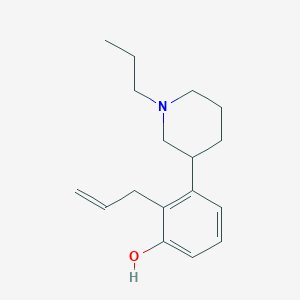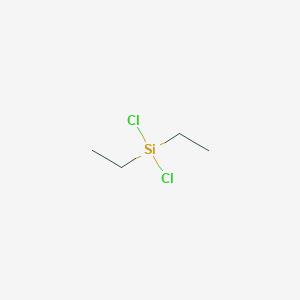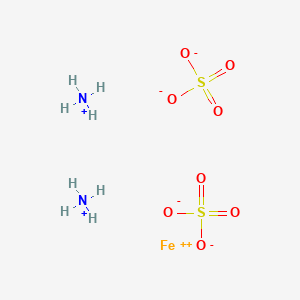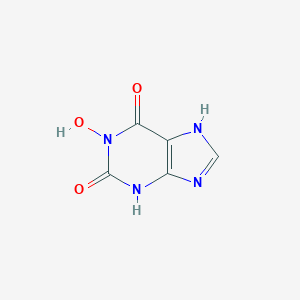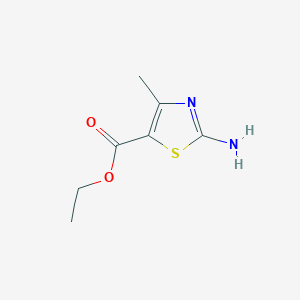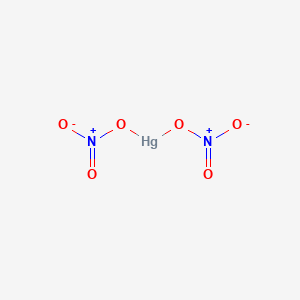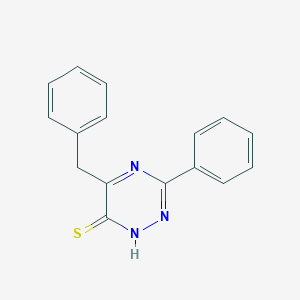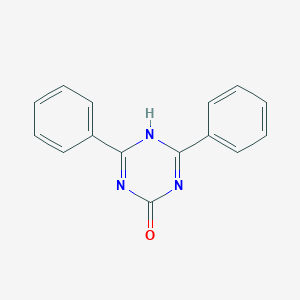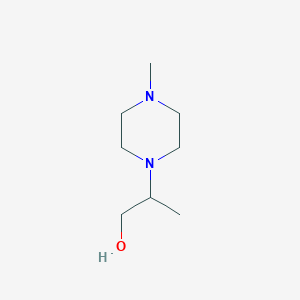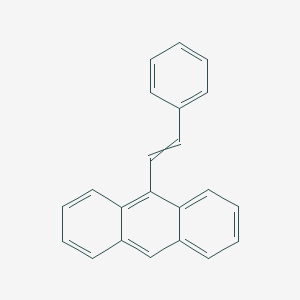
trans-9-Styrylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-9-styrylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique physical and chemical properties. It is a fluorescent compound that emits blue light when excited with UV radiation. In recent years, trans-9-styrylanthracene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research.
作用機序
The mechanism of action of trans-9-styrylanthracene is not well understood. However, it is believed that its unique physical and chemical properties, such as its fluorescent properties, make it an attractive candidate for various applications in scientific research.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of trans-9-styrylanthracene. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research is needed to fully understand its effects on biological systems.
実験室実験の利点と制限
One of the main advantages of trans-9-styrylanthracene is its fluorescent properties, which make it an attractive candidate for various applications in scientific research. However, its synthesis can be challenging, and the yield of the product depends on the reaction parameters. Additionally, its limited solubility in common solvents can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on trans-9-styrylanthracene. One area of interest is the development of new synthetic methods that can improve the yield and purity of the product. Another area of interest is the study of its potential applications in biomedical research, such as in imaging and sensing. Additionally, its potential use in organic electronics and material science continues to be an area of active research.
合成法
The synthesis of trans-9-styrylanthracene involves the reaction of anthracene with styrene in the presence of a catalyst. The most commonly used catalysts are transition metal complexes, such as palladium or nickel. The reaction typically takes place under high temperature and pressure conditions, and the yield of the product depends on the reaction parameters.
科学的研究の応用
Trans-9-styrylanthracene has been extensively studied for its potential applications in various fields of scientific research. In material science, it has been used as a building block for the synthesis of new organic materials with unique physical and chemical properties. In organic electronics, it has been used as a fluorescent material in light-emitting diodes (LEDs) and organic solar cells.
特性
CAS番号 |
1895-98-3 |
|---|---|
製品名 |
trans-9-Styrylanthracene |
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC名 |
9-[(E)-2-phenylethenyl]anthracene |
InChI |
InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H/b15-14+ |
InChIキー |
HCSGQHDONHRJCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



